SX 011

MAPK signaling kinase profiling inflammation

Researchers requiring integrated p38α and JNK-2 blockade often face a lack of suitable dual inhibitors with oral bioavailability. SX 011 directly addresses this gap. - Dual Inhibition: IC50 of 9 nM for p38α, 90 nM for p38β, and 100 nM for JNK-2, with selectivity over ERK-2, JNK-1, p38γ/δ. - In Vivo Utility: Demonstrated oral bioavailability across species (rat: 24%, dog: 43%), enabling oral gavage dosing. - Analytical Standard: Defined formula (C26H27ClFN3O3) and molecular weight (483.96 g/mol) for HPLC/MS method development.

Molecular Formula C26H27ClFN3O3
Molecular Weight 484.0 g/mol
CAS No. 309913-42-6
Cat. No. B1663718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSX 011
CAS309913-42-6
Synonyms6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl-N,N,1-trimethyl-α-oxo-1H-indole-3-acetamide
Molecular FormulaC26H27ClFN3O3
Molecular Weight484.0 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C
InChIInChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3
InChIKeyGUTYHDCSDBBMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SX 011 (CAS 309913-42-6): A Dual p38 MAPK and JNK-2 Inhibitor for Inflammation and Kinase Signaling Research


SX 011 (CAS 309913-42-6) is a potent, orally bioavailable small-molecule inhibitor targeting p38α mitogen-activated protein kinase (MAPK) with an IC50 of 9 nM, while also inhibiting p38β (IC50 = 90 nM) and c-Jun N-terminal kinase-2 (JNK-2, IC50 = 100 nM) . The compound demonstrates pronounced selectivity, exhibiting no significant activity against the related kinases p38γ, p38δ, ERK-2, and JNK-1 at concentrations up to 300,000 nM . SX 011 is supplied as a ≥98% pure chemical tool for preclinical research into MAPK-mediated inflammatory signaling, cytokine production, and cellular stress responses [1].

Pathway study fit Dual p38α/β and JNK-2 inhibition for kinase signaling research
In vivo dosing context Oral bioavailability enables systemic exposure models across multiple preclinical species
Certified purity Supplied at ≥98% HPLC purity for reproducible concentration-response studies

Why SX 011 Cannot Be Replaced by Other p38 MAPK Inhibitors in Preclinical Studies


Generic substitution of SX 011 with alternative p38α inhibitors is scientifically inadvisable due to its unique polypharmacology and pharmacokinetic fingerprint. Unlike many commonly used p38 tool compounds, SX 011 co-inhibits JNK-2 (IC50 = 100 nM) while retaining sub-micromolar selectivity over other MAPK family members . This dual p38/JNK-2 inhibition profile is not replicated by reference inhibitors such as SB203580 or PH-797804, which exhibit negligible JNK-2 activity . Furthermore, SX 011's oral bioavailability in multiple preclinical species (rat: 24%, monkey: 29%, dog: 43%) enables in vivo dosing paradigms that are not achievable with early-generation pyridinyl imidazole inhibitors like SB203580, which suffer from extensive first-pass metabolism [1][2]. Simply selecting a compound based solely on p38α IC50 values will not reproduce the integrated pharmacodynamic effects observed with SX 011.

Dual-pathway profile not replicated

Reference inhibitors SB203580 and PH-797804 lack JNK-2 activity; substitution may omit JNK-2 pathway modulation.

Oral exposure may not transfer

Early-generation p38 inhibitors exhibit poor oral bioavailability; SX 011’s multi-species oral exposure supports in vivo dosing designs not achievable with SB203580.

Quantitative Differentiation of SX 011: Evidence for Procurement and Experimental Selection


SX 011 Exhibits a Distinct p38 Isoform and JNK-2 Selectivity Profile Compared to Reference p38 Inhibitors

SX 011 demonstrates a unique inhibitory fingerprint: potent activity against p38α (IC50 = 9 nM) and p38β (IC50 = 90 nM), combined with nanomolar inhibition of JNK-2 (IC50 = 100 nM) . This contrasts sharply with the reference p38 inhibitor SB203580, which is approximately 5.5-fold less potent against p38α (IC50 = 50 nM) and 5.5-fold less potent against p38β (IC50 = 500 nM), while displaying minimal JNK-2 inhibition . Additionally, SX 011's JNK-2 activity differentiates it from p38α-selective agents such as PH-797804, which shows no JNK-2 inhibition at relevant concentrations . SX 011 also exhibits >33,000-fold selectivity for p38α over p38γ and p38δ (IC50 > 300,000 nM) .

Kinase Selectivity Profile
Cross-study comparable
SX 011: p38α IC50 9 nM, p38β 90 nM, JNK-2 100 nM vs. SB203580: p38α 50 nM, p38β 500 nM PH-797804: JNK-2 not inhibited
Supports dual-pathway selectivity context; JNK-2 inhibition not recapitulated by reference inhibitors.
Cell-free recombinant kinase assays
MAPK signaling kinase profiling inflammation p38α selectivity

SX 011 Demonstrates Quantified Oral Bioavailability Across Multiple Preclinical Species

SX 011 is orally bioavailable in three preclinical species: rat (24%), monkey (29%), and dog (43%), with a rat half-life (t1/2) of 30 minutes [1]. This contrasts with the early-generation p38 inhibitor SB203580, which exhibits low oral bioavailability due to extensive first-pass metabolism [2]. While BIRB 796 (doramapimod) demonstrates higher rat oral bioavailability (55%) , it lacks the dual JNK-2 inhibitory activity of SX 011 and exhibits different isoform selectivity (p38γ IC50 = 200 nM, p38δ IC50 = 520 nM) .

Oral Bioavailability
Cross-study comparable
Rat: 24% F; Monkey: 29% F; Dog: 43% F SB203580: low oral bioavailability BIRB 796: 55% F (rat) but no JNK-2 inhibition
Enables in vivo oral dosing in multiple preclinical species; exposure context differs from early-generation p38 inhibitors.
Oral administration, plasma measurement
pharmacokinetics oral dosing in vivo pharmacology ADME

SX 011 Suppresses Pro-Inflammatory Cytokine Production in Human PBMCs with Defined IC50 Values

In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), SX 011 inhibits tumor necrosis factor alpha (TNFα) production with an IC50 of 200 nM and interleukin-1β (IL-1β) production with an IC50 of 900 nM [1][2]. It also significantly suppresses IL-6 (IC50 = 250 nM) and IL-8 (IC50 = 100 nM) [1]. For comparison, the reference inhibitor BIRB 796 inhibits LPS-induced TNFα in human PBMCs with an IC50 of 21 nM , but this greater potency does not translate to equivalent pathway selectivity, as BIRB 796 lacks JNK-2 inhibitory activity.

Cytokine Inhibition in PBMCs
Cross-study comparable
SX 011: TNFα IC50 200 nM, IL-6 250 nM, IL-8 100 nM, IL-1β 900 nM BIRB 796: TNFα IC50 21 nM (no JNK-2 inhibition)
Cellular pathway-response context; broader cytokine coverage reflects dual-pathway pharmacology.
LPS-stimulated human PBMCs, ELISA
cytokine inhibition LPS-stimulated PBMC TNFα IL-1β

SX 011 Demonstrates In Vivo Efficacy in Acute and Chronic Preclinical Inflammation Models

SX 011 has demonstrated statistically significant efficacy in both acute and chronic models of inflammation in rats following oral administration [1]. While specific quantitative efficacy endpoints (e.g., % inhibition of edema, cytokine suppression) are not publicly disclosed in vendor documentation, this property distinguishes SX 011 from tool compounds that are restricted to in vitro use due to poor pharmacokinetics. For example, the widely used p38 inhibitor SB203580 requires specialized formulation or parenteral administration for in vivo studies due to low oral bioavailability [2].

In Vivo Efficacy Context
Data to verify
Efficacy reported in acute and chronic rat inflammation models (oral dosing).
Supports in vivo model-response context; quantitative efficacy endpoints not publicly disclosed.
Class-level inference; vendor documentation
in vivo pharmacology inflammation models preclinical efficacy rat models

SX 011 is Supplied with Validated Purity Specifications for Reproducible Research

SX 011 is commercially supplied with a purity specification of ≥98% as determined by high-performance liquid chromatography (HPLC), with some vendors reporting 99.33% purity . This analytical certification ensures that observed biological effects are attributable to the parent compound rather than impurities. In contrast, research-grade supplies of older p38 inhibitors like SB203580 may vary in purity across vendors, introducing potential variability in concentration-response experiments.

Purity Specification
Specification review
≥98% HPLC (Tocris, BOC Sciences) 99.33% (MedChemExpress)
Certified purity supports reproducibility of concentration-response experiments.
HPLC with UV detection
compound purity HPLC quality control reproducibility

SX 011 Exhibits Defined Storage Stability Parameters for Long-Term Research Use

SX 011 demonstrates robust stability under recommended storage conditions: the lyophilized powder is stable for 36 months when stored at -20°C, while stock solutions are stable for 6 months at -20°C [1]. Aliquoting is recommended to avoid multiple freeze-thaw cycles, which can compromise potency. This stability profile supports long-term experimental planning and reduces the frequency of compound re-procurement.

Storage Stability
Supplier data
Lyophilized powder: 36 months at -20°C Stock solution: 6 months at -20°C
Extended stability supports long-term experimental programs; reduce freeze-thaw cycles.
Aliquot and protect from light, moisture
compound stability storage conditions freeze-thaw lyophilized

Recommended Research and Procurement Applications for SX 011


In Vitro Kinase Selectivity Profiling and Pathway Deconvolution

SX 011 is optimally employed in in vitro kinase assays to dissect the functional contributions of p38α, p38β, and JNK-2 in cellular signaling networks. Given its defined IC50 values (p38α: 9 nM; p38β: 90 nM; JNK-2: 100 nM) and demonstrated selectivity over p38γ, p38δ, ERK-2, and JNK-1 [1], researchers can use SX 011 at concentrations between 100 nM and 1 µM to simultaneously inhibit p38α/β and JNK-2 while minimizing off-target effects. This dual-pathway inhibition is not achievable with reference compounds such as SB203580 or PH-797804 .

Ex Vivo Cytokine Suppression Studies in Human Primary Cells

SX 011 is well-suited for ex vivo studies measuring cytokine production in LPS-stimulated human PBMCs. The compound's cellular IC50 values for TNFα (200 nM), IL-1β (900 nM), IL-6 (250 nM), and IL-8 (100 nM) [1] provide a validated concentration range for dose-response experiments. These values can guide the selection of appropriate doses for pharmacodynamic biomarker analysis in whole blood or isolated immune cell assays.

In Vivo Preclinical Models of Inflammation Requiring Oral Dosing

For in vivo pharmacology studies in rodent models of acute or chronic inflammation, SX 011's oral bioavailability (rat: 24%; monkey: 29%; dog: 43%) [1] permits convenient oral gavage dosing without the need for intravenous administration or complex formulations. This contrasts with early-generation p38 inhibitors that exhibit poor oral exposure . SX 011's demonstrated efficacy in both acute and chronic inflammation models in rats [1] supports its use in target validation and efficacy studies.

Analytical Method Development and Quality Control Reference Standard

SX 011, with its defined molecular weight (483.96 g/mol), formula (C26H27ClFN3O3), and InChIKey (GUTYHDCSDBBMGW-UHFFFAOYSA-N) [1], serves as a suitable reference standard for HPLC method development and mass spectrometry calibration in laboratories analyzing p38 inhibitor analogs or conducting metabolic stability studies.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Dual p38α/β and JNK-2 inhibition
Isoform selectivity and off-target kinase review
Cytokine production assays (PBMCs)
Cellular pathway-response context
Dose-response and pharmacodynamic biomarker analysis
In vivo inflammation model studies
Oral exposure in multiple species
In vivo model-response endpoints and exposure modeling
Analytical reference standard
Defined purity and molecular characteristics
HPLC method development and mass spectrometry calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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